Cas no 40913-43-7 (1-ethylindole-2-carbaldehyde)

1-Ethylindole-2-carbaldehyde is a versatile heterocyclic aldehyde with applications in organic synthesis and pharmaceutical research. Its structure, featuring an ethyl substituent at the 1-position and a formyl group at the 2-position of the indole core, makes it a valuable intermediate for constructing complex molecules. The compound exhibits reactivity typical of aromatic aldehydes, enabling use in condensation, cyclization, and functionalization reactions. Its well-defined molecular framework allows for precise modifications, facilitating the development of indole-based derivatives with tailored properties. The product is characterized by high purity and stability, ensuring consistent performance in synthetic workflows. Researchers value it for its role in accessing biologically active compounds and advanced materials.
1-ethylindole-2-carbaldehyde structure
1-ethylindole-2-carbaldehyde structure
Product Name:1-ethylindole-2-carbaldehyde
CAS No:40913-43-7
MF:C11H11NO
MW:173.211142778397
MDL:MFCD11877851
CID:1089754
PubChem ID:13693148
Update Time:2025-05-21

1-ethylindole-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-Ethyl-1H-indole-2-carbaldehyde
    • 1-ethylindole-2-carbaldehyde
    • BS-17248
    • 1-ethyl-1h-indole-2-carboxaldehyde
    • SCHEMBL4784169
    • AKOS022173359
    • 40913-43-7
    • DTXSID00546872
    • DB-312129
    • MFCD11877851
    • F19717
    • CS-0054224
    • MDL: MFCD11877851
    • Inchi: 1S/C11H11NO/c1-2-12-10(8-13)7-9-5-3-4-6-11(9)12/h3-8H,2H2,1H3
    • InChI Key: RSPBMMVLDZQYKH-UHFFFAOYSA-N
    • SMILES: O=CC1=CC2C=CC=CC=2N1CC

Computed Properties

  • Exact Mass: 173.084063974g/mol
  • Monoisotopic Mass: 173.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 22Ų

1-ethylindole-2-carbaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A199010023-1g
1-Ethyl-1H-indole-2-carbaldehyde
40913-43-7 95%
1g
$400.00 2023-09-02
Chemenu
CM146527-5g
1-ethyl-1H-indole-2-carbaldehyde
40913-43-7 95%
5g
$634 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OY990-200mg
1-ethylindole-2-carbaldehyde
40913-43-7 95+%
200mg
279.0CNY 2021-07-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OY990-50mg
1-ethylindole-2-carbaldehyde
40913-43-7 95+%
50mg
113.0CNY 2021-07-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OY990-1g
1-ethylindole-2-carbaldehyde
40913-43-7 95+%
1g
967.0CNY 2021-07-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OY990-250mg
1-ethylindole-2-carbaldehyde
40913-43-7 95+%
250mg
429CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OY990-100mg
1-ethylindole-2-carbaldehyde
40913-43-7 95+%
100mg
193CNY 2021-05-07
Chemenu
CM146527-250mg
1-ethyl-1H-indole-2-carbaldehyde
40913-43-7 95%
250mg
$*** 2023-03-31
Chemenu
CM146527-1g
1-ethyl-1H-indole-2-carbaldehyde
40913-43-7 95%
1g
$*** 2023-03-31
Chemenu
CM146527-5g
1-ethyl-1H-indole-2-carbaldehyde
40913-43-7 95%
5g
$*** 2023-03-31

1-ethylindole-2-carbaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:40913-43-7)1-ethylindole-2-carbaldehyde
Order Number:A1086588
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:27
Price ($):158.0/392.0
Email:sales@amadischem.com

Additional information on 1-ethylindole-2-carbaldehyde

1-Ethylindole-2-Carbaldehyde (CAS No. 40913-43-7): A Comprehensive Overview

1-Ethylindole-2-carbaldehyde, a compound with the CAS registry number 40913-43-7, is an organic chemical that has garnered significant attention in the fields of organic synthesis, pharmacology, and material science. This compound is characterized by its unique structure, which combines an indole ring with an ethyl group and a carbonyl moiety. The indole moiety, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring, is a common feature in many bioactive compounds. The presence of the ethyl group and the aldehyde functional group introduces additional complexity and reactivity to the molecule.

Recent studies have highlighted the potential of 1-ethylindole-2-carbaldehyde in various applications, particularly in drug discovery and as a building block for advanced materials. Its structure makes it a versatile precursor for synthesizing more complex molecules with potential biological activity. For instance, researchers have explored its use in designing anti-inflammatory agents, where the indole ring's inherent anti-inflammatory properties are enhanced by the aldehyde group's reactivity.

The synthesis of 1-ethylindole-2-carbaldehyde typically involves multi-step reactions, often starting from indole derivatives. One common approach is the alkylation of indole followed by oxidation to introduce the aldehyde group. This process requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have improved the efficiency of these reactions, making large-scale production more feasible.

In terms of physical properties, 1-ethylindole-2-carbaldehyde is known for its melting point, solubility, and stability under various conditions. These properties are critical for its application in pharmaceuticals and materials science. For example, its solubility in organic solvents makes it suitable for use in organic reactions, while its stability under physiological conditions is advantageous for drug delivery systems.

One of the most promising areas of research involving 1-ethylindole-2-carbaldehyde is its role in medicinal chemistry. The compound has been investigated as a potential lead compound for developing drugs targeting various diseases, including cancer and neurodegenerative disorders. Its ability to interact with specific biological targets, such as enzymes or receptors, has been studied extensively using computational modeling and experimental techniques.

Moreover, 1-ethylindole-2-carbaldehyde has found applications in materials science, particularly in the development of advanced polymers and coatings. Its unique electronic properties make it a valuable component in creating materials with tailored functionalities, such as conductivity or biodegradability.

Looking ahead, ongoing research aims to further elucidate the biological mechanisms and potential therapeutic applications of 1-ethylindole-2-carbaldehyde. Collaborative efforts between chemists, biologists, and material scientists are expected to unlock new possibilities for this compound. As our understanding of its properties deepens, so too does its potential to contribute to advancements across multiple disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:40913-43-7)1-ethylindole-2-carbaldehyde
A1086588
Purity:99%/99%
Quantity:1g/5g
Price ($):158.0/392.0
Email